Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate
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Overview
Description
Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate is a complex organic compound with a unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate typically involves multiple steps. One common method includes the reaction of a spirocyclic amine with ethyl bromoacetate under basic conditions to form the ester.
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[3.3]heptane hydrochloride
- tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
- 6-Fluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
Uniqueness
Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate is unique due to its combination of a spirocyclic structure with an ester and trifluoroacetate group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.C2HF3O2/c1-2-13-9(12)3-8-4-10(5-8)6-11-7-10;3-2(4,5)1(6)7/h8,11H,2-7H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKUDTYCVAQWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC2(C1)CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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